molecular formula C23H44O4 B12695439 Dinonyl pentanedioate CAS No. 5137-27-9

Dinonyl pentanedioate

Cat. No.: B12695439
CAS No.: 5137-27-9
M. Wt: 384.6 g/mol
InChI Key: PQTCVOMLHLUVAY-UHFFFAOYSA-N
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Description

. It is an ester derived from pentanedioic acid and nonyl alcohol. Esters like dinonyl pentanedioate are commonly used in various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinonyl pentanedioate can be synthesized through the esterification of pentanedioic acid with nonyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, pentanedioic acid and nonyl alcohol, are mixed in the presence of a catalyst and heated to promote the reaction. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dinonyl pentanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanedioic acid and nonyl alcohol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Pentanedioic acid and nonyl alcohol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Dinonyl pentanedioate has several applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of polymers and resins.

    Biology: Investigated for its potential use in biochemical assays and as a solvent for biological reactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized as a lubricant and additive in various industrial processes

Mechanism of Action

The mechanism of action of dinonyl pentanedioate primarily involves its ester linkage. In biological systems, esters can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s potential use in drug delivery systems, where controlled release of the active ingredients is desired .

Comparison with Similar Compounds

Similar Compounds

    Diisobutyl phthalate (DIBP): Another ester used as a plasticizer in polymers.

    Diethyl phthalate (DEP): Commonly used in personal care products and as a plasticizer.

    Dioctyl phthalate (DOP): Widely used as a plasticizer in the production of flexible PVC.

Uniqueness

Dinonyl pentanedioate is unique due to its specific ester linkage and the length of its alkyl chains. This gives it distinct physical and chemical properties, such as lower volatility and higher stability compared to shorter-chain esters like diethyl phthalate .

Properties

CAS No.

5137-27-9

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

dinonyl pentanedioate

InChI

InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-20-26-22(24)18-17-19-23(25)27-21-16-14-12-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

PQTCVOMLHLUVAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCC

Origin of Product

United States

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